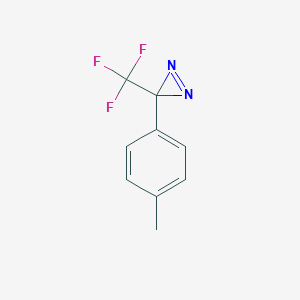

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEBDXPEMDZNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236598 | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-85-4 | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

Introduction: The Significance of a Small, Strained Ring

In the landscape of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap and identify binding partners of small molecules within complex biological systems.[1][2] At the heart of many modern PAL probes lies the 3-aryl-3-(trifluoromethyl)-3H-diazirine moiety. This small, three-membered ring is prized for its unique combination of stability in the dark and its efficient generation of a highly reactive carbene upon UV irradiation (typically ~350-360 nm).[1][3] The trifluoromethyl group, in particular, serves to suppress an undesired rearrangement to a linear diazo compound, thereby enhancing the efficiency of carbene formation.[3][4]

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (p-TFMDA) is a foundational analogue of this class of photo-crosslinkers. Its characterization is not merely an academic exercise; it is a critical step in ensuring the purity and structural integrity of a reagent that will be used to probe the delicate machinery of life. Inaccurate characterization can lead to ambiguous results and wasted resources. This guide provides a comprehensive, field-tested approach to the definitive structural elucidation of p-TFMDA using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining not just the methods, but the scientific rationale underpinning them.

Part 1: Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is the cornerstone of structural analysis for covalently bound molecules. For p-TFMDA, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential for unambiguous confirmation.

Rationale for Multi-Nuclear NMR

A complete NMR analysis provides a full picture of the molecule's electronic and structural environment.

-

¹⁹F NMR is the most direct and sensitive method to confirm the presence and electronic environment of the trifluoromethyl group. Its high gyromagnetic ratio and 100% natural abundance make it an ideal nucleus for rapid screening.

-

¹H NMR provides information on the aromatic and methyl protons of the p-tolyl group, confirming the substitution pattern and overall structure.

-

¹³C NMR maps the carbon skeleton of the molecule. Crucially, it allows for the direct observation of the unique, highly strained diazirine ring carbon and its coupling to the attached fluorine atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures that the data acquired is reliable and reproducible.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this class of nonpolar compounds and its residual proton and carbon signals are well-documented and do not interfere with key signals of the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Acquire data on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

¹⁹F NMR: Acquire a simple, single-pulse experiment. No proton decoupling is necessary as long-range H-F couplings are typically unresolved. A chemical shift range of +20 to -100 ppm is sufficient.[5] Causality: This provides a quick confirmation of synthesis success.

-

¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum (¹³C{¹H}). An extended spectral width (e.g., 0-160 ppm) is necessary to observe all carbons. Causality: Proton decoupling simplifies the spectrum to singlets (or quartets for fluorinated carbons), making interpretation straightforward. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Caption: NMR characterization workflow for p-TFMDA.

Spectral Interpretation: Decoding the Signals

The following table summarizes the expected NMR data for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |

| ¹⁹F | ~ -65.2 | Singlet (s) | - | -CF₃ : The trifluoromethyl group on a diazirine ring typically appears in this region.[6][7] The absence of coupling indicates no adjacent ¹H or ¹⁹F nuclei. |

| ¹H | ~ 7.2-7.4 | Multiplet (AA'BB') | J ≈ 8 Hz | Ar-H : The four aromatic protons on the p-substituted ring form a characteristic second-order multiplet, often appearing as two apparent doublets.[6] |

| ~ 2.38 | Singlet (s) | - | -CH₃ : The methyl protons on the tolyl group. Its singlet nature confirms no adjacent protons.[8] | |

| ¹³C | ~ 139-140 | Singlet (s) | - | Ar-C (quaternary, C-CH₃) : The carbon atom of the aromatic ring bonded to the methyl group. |

| ~ 129-130 | Singlet (s) | - | Ar-CH : Aromatic methine carbons. | |

| ~ 126-127 | Singlet (s) | - | Ar-C (quaternary, C-diazirine) : The carbon atom of the aromatic ring bonded to the diazirine. | |

| ~ 122.1 | Quartet (q) | ¹JCF ≈ 275 Hz | -CF₃ : The carbon of the trifluoromethyl group. It is split into a quartet by the three directly attached fluorine atoms. This large one-bond coupling is highly diagnostic.[6] | |

| ~ 28.2 | Quartet (q) | ²JCF ≈ 40 Hz | C-(N)₂-CF₃ : The highly strained diazirine ring carbon. It is split into a quartet by the three fluorine atoms two bonds away. This signal is a definitive marker for the intact diazirine ring structure.[6][9] | |

| ~ 21.4 | Singlet (s) | - | -CH₃ : The methyl carbon.[8] |

Part 2: Mass Spectrometry (MS) Characterization

While NMR confirms the covalent structure, mass spectrometry verifies the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Rationale for MS Analysis

-

Molecular Weight Confirmation: MS provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion), confirming the expected mass (C₉H₇F₃N₂, MW = 200.16 g/mol ).[10]

-

Elemental Composition (HRMS): High-resolution instruments can measure m/z to several decimal places, allowing for the calculation of a precise elemental formula, which serves as an orthogonal confirmation of the structure.

-

Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization, EI), the molecule breaks apart in a predictable manner. Analyzing these fragments provides a "fingerprint" that can be used to confirm the connectivity of the atoms.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound like p-TFMDA, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is an ideal method. It provides both retention time data (a measure of purity) and a mass spectrum. Alternatively, for HRMS, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS. This high-energy method induces reproducible fragmentation.

-

Mass Analysis: A quadrupole or ion trap analyzer is suitable for routine GC-MS, while a Time-of-Flight (TOF) or Orbitrap analyzer is required for HRMS.

-

Data Acquisition: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all relevant fragments.

Fragmentation Analysis: A Predictable Breakdown

The molecular ion of p-TFMDA ([M]⁺•, m/z 200) is expected to undergo several key fragmentation steps. The most characteristic fragmentation for a diazirine is the loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[11]

Caption: Proposed EI mass spectrometry fragmentation pathway for p-TFMDA.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 200 | [C₉H₇F₃N₂]⁺• | - | Molecular Ion [M]⁺• |

| 172 | [C₉H₇F₃]⁺• | N₂ (28 Da) | Loss of Nitrogen : The primary and most diagnostic fragmentation, indicative of the diazirine ring. |

| 153 | [C₈H₇F₂]⁺ | •CF (from m/z 172) | Loss of a Fluorocarbyne Radical : A potential rearrangement and fragmentation from the carbene intermediate. |

| 115 | [C₉H₇]⁺ | •CF₃ (from m/z 172) | Loss of Trifluoromethyl Radical : Cleavage of the C-CF₃ bond. |

| 91 | [C₇H₇]⁺ | C₂H₂ (from m/z 115) | Formation of Tropylium Ion : A common, highly stable fragment in tolyl-containing compounds. |

HRMS Validation: The most critical data point is the accurate mass of the molecular ion.

-

Calculated Mass for [M+H]⁺ (C₉H₈F₃N₂⁺): 201.0634

-

Trustworthiness: An experimentally determined mass within 5 ppm of this calculated value provides unequivocal confirmation of the elemental formula.

Conclusion: A Triad of Spectroscopic Certainty

The structural characterization of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is not reliant on a single technique, but on the synergistic and self-validating data from ¹⁹F NMR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The singlet at ~ -65 ppm in the ¹⁹F spectrum, the characteristic quartet for the diazirine carbon at ~28 ppm (²JCF ≈ 40 Hz) in the ¹³C spectrum, and the facile loss of 28 Da (N₂) in the mass spectrum form a definitive analytical triad. For any researcher synthesizing or utilizing this critical photo-crosslinker, adherence to this comprehensive characterization workflow is essential for ensuring the integrity of their starting materials and the ultimate success of their photoaffinity labeling experiments.

References

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313–3318. [Link]

-

Cui, D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances. [Link]

-

Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 167. [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]

-

Jayes, L. E., et al. (2015). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate Chemistry, 26(7), 1253–1256. [Link]

-

Kambe, T., et al. (2014). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Molbank, 2014(4), M834. [Link]

-

Niswender, C. M., & Jones, C. K. (2012). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Methods in Enzymology, 50-63. [Link]

-

Raimer, B., & Lindel, T. (2012). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 50(7), 521-526. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Singh, A., & Lin, H.-C. (2023). Recent Progress in Diazirine-Based Photoaffinity Labeling. Molecules, 28(11), 4380. [Link]

-

PubChem. (n.d.). 3-(4-Tolyl)-3-(trifluoromethyl)diazirine. National Center for Biotechnology Information. [Link]

-

Smith, R. A., & Knowles, J. R. (1973). The preparation and properties of 3-diazo-2-norbornanone and related compounds. A new, readily accessible photoaffinity label. Journal of the American Chemical Society, 95(15), 5072-5073. [Link]

Sources

- 1. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 2. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. colorado.edu [colorado.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 10. 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | C9H7F3N2 | CID 137345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Photolysis Mechanism of Trifluoromethylaryl Diazirines

Introduction

Trifluoromethylaryl diazirines, particularly 3-trifluoromethyl-3-phenyldiazirine (TPD), have emerged as exceptionally valuable tools in chemical biology, medicinal chemistry, and materials science.[1][2] Their utility stems from their ability to serve as clean and efficient photochemical precursors to highly reactive trifluoromethylaryl carbenes.[3][4][5] Upon irradiation with near-UV light (typically around 350-370 nm), these strained three-membered heterocycles undergo irreversible decomposition, extruding molecular nitrogen to generate carbenes that can readily engage in a variety of chemical transformations.[3][5][6][7] This unique reactivity profile makes them indispensable for applications such as photoaffinity labeling to elucidate ligand-protein interactions, surface functionalization, and polymer cross-linking.[1][3][8]

This in-depth technical guide provides a comprehensive overview of the photolysis mechanism of trifluoromethylaryl diazirines, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of these compounds, the fundamental photochemical processes governing carbene formation, the subsequent reactivity of the carbene intermediates, and practical considerations for their application, particularly in the realm of photoaffinity labeling.

Synthesis of Trifluoromethylaryl Diazirines

The synthesis of trifluoromethylaryl diazirines is a well-established, multi-step process that begins with a corresponding aryl trifluoromethyl ketone.[3] The general synthetic route can be summarized as follows:

-

Oxime Formation: The parent aryl trifluoromethyl ketone is reacted with hydroxylamine to form the corresponding oxime.

-

O-Sulfonylation: The oxime is then treated with a sulfonyl chloride, such as tosyl chloride, to produce a tosyl oxime. This step activates the oxygen for subsequent displacement.[3]

-

Diaziridine Formation: The tosyl oxime is treated with liquid ammonia, leading to the formation of the diaziridine, a three-membered ring containing one carbon and two nitrogen atoms with N-H bonds.[3]

-

Oxidation to Diazirine: The final step involves the oxidation of the diaziridine to the desired diazirine. Various oxidizing agents, including silver oxide (Ag₂O), potassium permanganate (KMnO₄), or iodine (I₂), can be employed for this transformation.[3]

This synthetic pathway allows for the introduction of various substituents on the aryl ring, enabling the fine-tuning of the diazirine's photochemical and physical properties.[2][9]

The Core Photolysis Mechanism

The photolytic decomposition of trifluoromethylaryl diazirines is the cornerstone of their utility. Upon absorption of a photon of appropriate energy (typically in the 350-370 nm range), the diazirine molecule is promoted to an electronically excited state.[5][6][7] This excited state is unstable and rapidly undergoes extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive trifluoromethylaryl carbene intermediate.[3][4]

Carbene vs. Diazo Intermediate Formation

A critical aspect of the photolysis of trifluoromethylaryl diazirines is the potential for a side reaction leading to the formation of a linear diazo compound.[5][7][8] Upon photoactivation, the diazirine can either directly eliminate nitrogen to form the carbene or rearrange to the more stable linear diazo isomer.[8][10][11]

The seminal work by Brunner on 3-trifluoromethyl-3-phenyldiazirine (TPD) demonstrated that photolysis near 350 nm yields approximately 65% of the corresponding carbene and 35% of the diazoisomer.[5][7] The trifluoromethyl group plays a crucial role in suppressing the reactivity of the diazo isomer. Unlike their non-fluorinated counterparts, trifluoromethyl-substituted diazo compounds are significantly less reactive and generally do not participate in non-specific labeling reactions.[1][12]

The ratio of carbene to diazo formation can be influenced by factors such as the solvent and the electronic nature of the substituents on the aryl ring.[8][13] For instance, replacing the phenyl ring with electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, has been shown to enhance the ambient light stability of the diazirine without significantly altering the carbene-to-diazo ratio upon photolysis.[8]

Caption: General workflow for photoaffinity labeling.

Experimental Protocol: Photolysis of a Trifluoromethylaryl Diazirine

This section provides a generalized, step-by-step methodology for a typical photolysis experiment.

Objective: To monitor the photolytic decomposition of a trifluoromethylaryl diazirine and characterize the resulting products.

Materials:

-

Trifluoromethylaryl diazirine compound

-

Anhydrous solvent (e.g., methanol, cyclohexane, acetonitrile)

-

Photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the 350-370 nm region)

-

Quartz reaction vessel

-

Stirring apparatus

-

Analytical instruments for monitoring the reaction and characterizing products (e.g., NMR spectrometer, GC-MS, LC-MS)

Procedure:

-

Sample Preparation: Prepare a solution of the trifluoromethylaryl diazirine in the chosen anhydrous solvent in the quartz reaction vessel. The concentration will depend on the specific experiment, but a typical range is 1-15 mM. [5][7]2. Initial Analysis: Before irradiation, take an aliquot of the solution for initial analysis (e.g., ¹⁹F NMR, ¹H NMR, UV-Vis) to establish a baseline.

-

Photolysis: Place the reaction vessel in the photoreactor and begin irradiation with stirring. Maintain a constant temperature, as this can influence the reaction.

-

Reaction Monitoring: At regular time intervals, pause the irradiation and take aliquots of the reaction mixture for analysis. ¹⁹F NMR is particularly useful for monitoring the disappearance of the diazirine signal and the appearance of new signals corresponding to the photoproducts. [8]5. Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), remove the solvent under reduced pressure.

-

Product Characterization: Analyze the crude product mixture using appropriate techniques such as NMR spectroscopy and mass spectrometry to identify the insertion and/or addition products. If necessary, purify the products using chromatographic methods (e.g., column chromatography, HPLC).

Self-Validation:

-

The rate of disappearance of the diazirine should be dependent on the light intensity.

-

Control experiments performed in the dark should show no decomposition of the diazirine. [5][7]* The identity of the photoproducts should be consistent with the expected reactivity of the carbene in the chosen solvent (e.g., O-H insertion product in methanol, C-H insertion product in cyclohexane).

Quantitative Data Summary

The efficiency and kinetics of diazirine photolysis are influenced by several factors. The following table summarizes key quantitative data from various studies.

| Parameter | Diazirine Type | Condition | Value/Observation | Reference |

| Photolysis Products | 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Irradiation at ~350 nm | ~65% Carbene, ~35% Diazoisomer | [5][7] |

| Insertion Yield (O-H) | 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Photolysis in Methanol | >95% | [5][7] |

| Insertion Yield (C-H) | 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Photolysis in Cyclohexane (15 mM) | ≥50% | [5][7] |

| Ambient Light Stability | 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines | Exposure to fluorescent lamps | More stable than TPD | [8] |

| Aqueous Solubility | 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines | Significantly improved over TPD | [8] |

Conclusion

Trifluoromethylaryl diazirines are robust and versatile photoactivated cross-linking agents with a well-defined mechanism of action. Their efficient photolysis to generate highly reactive carbenes, coupled with their stability in the dark and the relatively inert nature of the diazo side-product, makes them the gold standard for many applications, most notably photoaffinity labeling. A thorough understanding of the underlying photochemistry, including the factors that influence carbene generation and reactivity, is essential for the successful design and execution of experiments utilizing these powerful chemical tools. As research in chemical biology and drug discovery continues to advance, the demand for precisely engineered molecular probes will undoubtedly ensure that trifluoromethylaryl diazirines remain at the forefront of covalent labeling technologies.

References

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Retrieved January 14, 2026, from [Link]

-

Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Retrieved January 14, 2026, from [Link]

-

Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies - ChemRxiv. (2022, May 20). Retrieved January 14, 2026, from [Link]

-

(PDF) Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies - ResearchGate. (2022, May 3). Retrieved January 14, 2026, from [Link]

-

Gold(I) α-Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. (2022, June 20). Retrieved January 14, 2026, from [Link]

-

Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Car- benes for High-Resolution Protein Labeling with Red Light - ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - ResearchGate. (1980). Retrieved January 14, 2026, from [Link]

-

Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - NIH. (2024, July 18). Retrieved January 14, 2026, from [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed. (1980, April 25). Retrieved January 14, 2026, from [Link]

-

(PDF) Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies - ResearchGate. (2022, April 1). Retrieved January 14, 2026, from [Link]

-

Diazirine photodissociation and solvent effects - DR-NTU. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 2. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

A Technical Guide to the Photochemical Generation and Application of p-Tolyl(trifluoromethyl)carbene from a Diazirine Precursor

This document provides an in-depth technical exploration of the generation of p-tolyl(trifluoromethyl)carbene via the ultraviolet (UV) irradiation of its precursor, 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine. Tailored for researchers, medicinal chemists, and materials scientists, this guide elucidates the underlying photochemical principles, provides actionable experimental protocols, and surveys the broad applications of this highly reactive intermediate, from drug discovery to surface science.

Introduction: The Strategic Value of Diazirines in Carbene Chemistry

Carbenes are neutral, divalent carbon species that represent some of the most versatile and reactive intermediates in modern organic chemistry. Their ability to undergo a wide array of transformations, including cyclopropanations, C-H insertions, and ylide formations, makes them invaluable tools for molecular construction. However, the generation of carbenes often requires harsh conditions or precursors with limited stability.

Diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines, have emerged as exceptionally effective and stable carbene precursors.[1][2] These three-membered heterocyclic compounds are notable for their stability in the dark, even under strongly acidic or basic conditions, yet they cleanly and efficiently decompose upon UV irradiation to release molecular nitrogen and the desired carbene.[3][4] The inclusion of a trifluoromethyl group significantly enhances the utility of these molecules. It not only stabilizes the diazirine ring but also disfavors unwanted rearrangement pathways of the resulting carbene, leading to higher yields of insertion products.[1][5]

This guide focuses specifically on 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, a prototypical reagent that serves as a clean photochemical source of p-tolyl(trifluoromethyl)carbene, a species of significant interest for photoaffinity labeling, covalent surface modification, and the synthesis of complex fluorinated molecules.[6][7][8]

The Photochemical Transformation: Mechanism and Kinetics

The Photolysis Pathway: From Diazirine to a Reactive Carbene

The utility of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine lies in its clean photochemical decomposition. Upon absorption of UV light, typically in the 350-380 nm range, the diazirine molecule enters an excited state.[1][9] From this state, it undergoes an irreversible extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to generate the highly reactive p-tolyl(trifluoromethyl)carbene.[10]

The primary photochemical event leads to the formation of a singlet carbene, which is responsible for the characteristic insertion and addition reactions.[1][8] However, a competing pathway exists: isomerization to the linear diazo compound, 1-(p-tolyl)-2,2,2-trifluorodiazoethane.[3][5][11] While this diazo isomer can also decompose to the carbene upon further irradiation, its formation can reduce the overall quantum yield of the primary carbene generation step.[12] Fortunately, for aryl-trifluoromethyl diazirines, the direct formation of the carbene is the dominant pathway, with reported yields of the carbene being around 65%, compared to 35% for the diazo isomer.[3][4] The electron-withdrawing trifluoromethyl group is crucial for suppressing carbene rearrangement and favoring the desired intermolecular reactions.[1]

Caption: Photochemical pathways of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine upon UV irradiation.

Spectroscopic Properties and Reaction Kinetics

The photochemical activation is predicated on the diazirine's UV-visible absorption spectrum. Aryl-trifluoromethyl diazirines exhibit a characteristic absorption maximum (λmax) around 350-365 nm, a wavelength range where most biological molecules are transparent, thereby minimizing photodamage in biological applications.[1][3]

The generated carbene is a transient species with a very short lifetime. Its reactivity and kinetics are best studied using time-resolved spectroscopic techniques. Laser flash photolysis (LFP) has been instrumental in determining the absolute rate constants of p-tolyl(trifluoromethyl)carbene's reactions with various substrates, providing critical data for its application in photoaffinity labeling.[6] These studies confirm the highly electrophilic nature of the carbene and its rapid quenching through insertion into C-H and N-H bonds.[8]

Experimental Protocol for Carbene Generation and Trapping

Rationale and Prerequisites

The success of experiments involving photogenerated carbenes hinges on a well-designed protocol. The choice of solvent is critical, as it can influence the efficiency of carbene generation and may act as a competing trapping agent.[11][13] For instance, photolysis in cyclohexane is ideal for studying C-H insertion, while methanol is used to probe O-H insertion.[3][4] All solvents should be degassed to prevent quenching of the carbene by oxygen.

Safety First: UV radiation is harmful to the eyes and skin. All photochemical reactions must be conducted in a shielded apparatus or a dedicated photochemical reactor. Although diazirines are more stable than diazo compounds, they are energetic molecules and should be handled with care, stored protected from light, and kept cool.

Materials and Equipment

| Reagent / Equipment | Specification | Purpose |

| 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine | >98% purity | Carbene Precursor |

| Reaction Solvent | Anhydrous, Degassed (e.g., Cyclohexane, Methanol, Acetonitrile) | Reaction Medium |

| Substrate | Specific to desired reaction (e.g., alkene, amine, alcohol) | Carbene Trapping Agent |

| Photochemical Reactor | Quartz immersion well, external lamp, or LED setup | UV Irradiation Source |

| UV Lamp | Mercury lamp or LED array emitting at ~350-365 nm | Photoactivation |

| Inert Gas | Argon or Nitrogen | Maintain anaerobic conditions |

| Magnetic Stirrer & Stir Bar | Standard laboratory grade | Ensure homogenous solution |

Step-by-Step Protocol

-

Preparation: In a quartz reaction vessel, dissolve the substrate in the chosen anhydrous, degassed solvent.

-

Reagent Addition: Add 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine to the solution (typically 1.0-1.2 equivalents relative to the substrate). The final concentration of the diazirine is often in the millimolar range (e.g., 15 mM).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the solution by bubbling with argon or nitrogen for 15-20 minutes while cooling in an ice bath.

-

Irradiation Setup: Place the reaction vessel in the photochemical reactor. If using an immersion lamp, ensure the quartz well is properly centered. Begin stirring.

-

Photolysis: Turn on the UV lamp. The reaction is typically irradiated at room temperature or slightly below.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (shielded from light) and analyzing by thin-layer chromatography (TLC) or ¹⁹F NMR to observe the disappearance of the diazirine starting material.[14] Reaction times can vary from minutes to several hours depending on the lamp intensity, concentration, and quantum yield.

-

Quenching and Workup: Once the reaction is complete, turn off the UV lamp. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product using standard techniques such as flash column chromatography to isolate the desired carbene adduct.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for photochemical carbene generation and product isolation.

Characterization and Analysis

The successful formation of a carbene adduct is confirmed through standard spectroscopic methods.

-

¹⁹F NMR Spectroscopy: This is an exceptionally powerful and unambiguous tool. The trifluoromethyl group provides a strong, clear singlet in a region of the NMR spectrum typically free of other signals. The disappearance of the diazirine signal (around -65 to -67 ppm) and the appearance of a new signal corresponding to the product confirms the reaction.[14][15]

-

¹H and ¹³C NMR Spectroscopy: These techniques provide the full structural context, showing the new bonds formed by the carbene insertion or addition.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product, verifying the addition of the p-tolyl(trifluoromethyl)methyl moiety to the substrate.

Applications in Research and Drug Development

The unique reactivity of p-tolyl(trifluoromethyl)carbene makes it a powerful tool in several advanced scientific fields.

Photoaffinity Labeling (PAL)

PAL is a cornerstone technique in chemical biology for identifying the biological targets of drugs and bioactive molecules. A molecule of interest is functionalized with the diazirine group. Upon incubation with a biological sample (e.g., cell lysate or whole cells), UV irradiation generates the carbene in situ. The highly reactive carbene then forms a covalent bond with the nearest molecule, which is presumably its binding partner.[9] The trifluoromethyl group serves as an excellent tag for subsequent detection and analysis by ¹⁹F NMR or mass spectrometry.

Caption: Workflow for identifying protein targets using a diazirine-based photoaffinity probe.

Covalent Surface Modification

The ability of the carbene to insert into C-H bonds allows for the robust, covalent functionalization of various material surfaces. This has been demonstrated effectively for graphitic materials and carbon nanotubes, where the diazirine reagent is irradiated in the presence of the material to create a modified surface with tailored chemical properties.[7]

Synthesis of Trifluoromethylated Compounds

The trifluoromethyl (CF₃) group is a critical substituent in many modern pharmaceuticals and agrochemicals.[16][17] The reaction of photochemically generated p-tolyl(trifluoromethyl)carbene with alkenes provides a direct route to trifluoromethyl-substituted cyclopropanes, which are valuable and often challenging synthetic targets.[18][19]

Conclusion

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a robust, versatile, and highly efficient precursor for the photochemical generation of p-tolyl(trifluoromethyl)carbene. Its stability, clean decomposition under mild UV irradiation, and the favorable reactivity of the resulting carbene have established it as a premier tool for scientists. From elucidating complex biological interactions through photoaffinity labeling to engineering novel materials and synthesizing high-value fluorinated compounds, the applications of this technology continue to expand, underscoring the power of photogenerated carbenes in modern chemical science.

References

-

Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. Available at: [Link]

-

Quantum Yield of Formation of Diazo Compounds from the Photolysis of Diazirines. American Chemical Society. Available at: [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments. Available at: [Link]

-

A Trifluoromethylcarbene Source. ResearchGate. Available at: [Link]

-

Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. Available at: [Link]

-

3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. Available at: [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. National Institutes of Health. Available at: [Link]

-

A laser flash photolysis study of p-tolyl(trifluoromethyl)carbene. RSC Publishing. Available at: [Link]

-

A Trifluoromethylcarbene Source. pubs.acs.org. Available at: [Link]

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed. Available at: [Link]

-

Mechanism of Carbene Formation from the Excited States of Diazirine and Diazomethane: An MC-SCF Study. Journal of the American Chemical Society. Available at: [Link]

-

Biocatalytic Carbene Transfer Using Diazirines. National Institutes of Health. Available at: [Link]

-

Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. National Institutes of Health. Available at: [Link]

-

DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. HETEROCYCLES. Available at: [Link]

-

3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine. ResearchGate. Available at: [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. National Institutes of Health. Available at: [Link]

-

Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. Available at: [Link]

-

3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces. ResearchGate. Available at: [Link]

-

Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Publishing. Available at: [Link]

-

Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study. PubMed. Available at: [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. pubs.rsc.org. Available at: [Link]

-

3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications (RSC Publishing). Available at: [Link]

-

Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed. Available at: [Link]

-

Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. National Institutes of Health. Available at: [Link]

-

Matrix Isolation of Aryl(trifluoromethyl)carbenes, Heteroaryl(trifluoromethyl)carbenes and Phenylbis(trifluoromethyl)carbenes. Globe Thesis. Available at: [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. Available at: [Link]

-

Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. National Institutes of Health. Available at: [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. Available at: [Link]

-

Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

Transient absorption spectroscopy to explore cellular pathways to photobiomodulation. SPIE. Available at: [Link]

-

Organic Letters Journal. ACS Publications. Available at: [Link]

Sources

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Carbene Transfer Using Diazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A laser flash photolysis study of p-tolyl(trifluoromethyl)carbene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sioc.ac.cn [sioc.ac.cn]

An In-Depth Technical Guide to the Optimal Photoactivation of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

Introduction: The Power of Precision in Covalent Labeling

In the intricate landscape of chemical biology and drug development, the ability to covalently link a molecule of interest to its biological target is paramount. This process, known as photoaffinity labeling, provides an indispensable tool for identifying and characterizing protein-protein interactions, mapping ligand binding sites, and elucidating the mechanisms of action of therapeutic agents.[1][2] Among the arsenal of photoactivatable crosslinkers, 3-aryl-3-(trifluoromethyl)diazirines have emerged as a superior class of reagents due to their compact size, relative stability in biological milieu, and, most importantly, the highly reactive carbene species they generate upon photoactivation.[3][4][5]

This guide focuses on a key member of this family, 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, providing a comprehensive exploration of the critical parameters governing its photoactivation, with a primary emphasis on determining the optimal wavelength for this process. Understanding and controlling the photochemical behavior of this versatile tool is not merely an academic exercise; it is the cornerstone of generating reliable, reproducible, and meaningful data in your research endeavors.

The Photochemical Heart of the Matter: From Diazirine to a Reactive Carbene

The utility of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine as a photo-crosslinker is rooted in its ability to undergo a precise series of transformations upon irradiation with ultraviolet (UV) light. The fundamental process involves the photo-induced extrusion of a molecule of nitrogen (N₂) to generate a highly reactive tolyl(trifluoromethyl)carbene intermediate. This carbene is the workhorse of photoaffinity labeling, capable of inserting into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity, thereby forging a stable covalent link between the probe molecule and its biological target.[6]

However, the photoactivation of diazirines is not a monolithic process. A significant competing pathway involves the photoisomerization of the diazirine ring to a more stable linear diazo compound, 1-(p-tolyl)-1-(trifluoromethyl)diazomethane.[3][4] While this diazo isomer can also generate the desired carbene upon further irradiation, it is generally less photoreactive than the parent diazirine and may require a different wavelength for efficient conversion.[7][8] The formation of this diazo intermediate represents a potential loss of cross-linking efficiency. Therefore, a key aspect of optimizing the photoactivation process is to select conditions that favor the direct generation of the carbene from the diazirine while minimizing the accumulation of the diazo isomer.

Pinpointing the Optimal Wavelength: A Fusion of Theory and Empirical Validation

The "optimal" wavelength for photoactivation is not a single, universal value but rather a parameter that must be carefully determined for each specific application. It represents the wavelength that maximizes the generation of the reactive carbene, leading to the highest cross-linking efficiency, while minimizing photodamage to the biological sample and the formation of unwanted side products.

Theoretical Foundation: The UV-Vis Absorption Spectrum

The journey to identifying the optimal wavelength begins with understanding the molecule's interaction with light, which is described by its UV-Vis absorption spectrum. This spectrum plots the absorbance of the compound as a function of wavelength. The wavelength at which the absorbance is highest is known as the maximum absorption wavelength (λmax). For 3-aryl-3-(trifluoromethyl)diazirines, the characteristic absorption band responsible for photoactivation is typically found in the UVA range, between 340 nm and 380 nm.[9] Specifically, studies on the closely related 3-trifluoromethyl-3-phenyldiazirine have shown a λmax around 350 nm.[10] The presence of the electron-donating tolyl group in our compound of interest may slightly red-shift this λmax. Therefore, a wavelength in the range of 350-365 nm serves as an excellent starting point for optimization.

Empirical Determination: A Step-by-Step Protocol

While the λmax provides a theoretical starting point, the optimal wavelength for a specific experiment must be determined empirically. This is because factors such as the solvent, the presence of other chromophores in the system, and the specific goals of the experiment (e.g., maximizing cross-linking yield versus minimizing irradiation time) can all influence the outcome.

The following protocol outlines a systematic approach to determine the optimal photoactivation wavelength for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine using common laboratory equipment.

Objective: To identify the wavelength that leads to the most efficient consumption of the diazirine and, ideally, the highest yield of the desired cross-linked product.

Materials:

-

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

-

A suitable solvent (e.g., methanol, cyclohexane, or an aqueous buffer compatible with your biological system)

-

Quartz cuvettes or 96-well plates

-

A tunable UV light source or a set of narrowband LED sources with different wavelengths (e.g., 340 nm, 350 nm, 360 nm, 365 nm, 370 nm)

-

A UV-Vis spectrophotometer

-

An HPLC system with a UV detector

-

(Optional) An NMR spectrometer

Experimental Workflow:

Protocol Steps:

-

Sample Preparation:

-

Prepare a stock solution of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine in your chosen solvent. The concentration should be such that the absorbance at the expected λmax is within the linear range of your spectrophotometer (typically between 0.1 and 1.0).

-

Dispense identical aliquots of this solution into quartz cuvettes or a quartz 96-well plate. Prepare a "dark" control sample that will not be irradiated.

-

-

Irradiation:

-

Irradiate each sample (except the dark control) with a different wavelength of UV light for a fixed period. A starting point for irradiation time could be 1-5 minutes.[11][12] It is crucial to keep the light intensity and the distance from the light source to the sample constant for all wavelengths.

-

-

Analysis:

-

UV-Vis Spectrophotometry: After irradiation, record the UV-Vis spectrum of each sample, including the dark control. The disappearance of the characteristic diazirine absorbance peak around 350-365 nm is a direct measure of its consumption.

-

HPLC Analysis: Inject each sample into an HPLC system equipped with a UV detector. Develop a method that can separate the parent diazirine from its photoproducts. By integrating the peak areas, you can quantify the remaining diazirine and the formation of new species. This is a more precise method than spectrophotometry alone.

-

¹H-NMR Spectroscopy (Optional): For a more detailed mechanistic insight, the photolysis can be monitored by ¹H-NMR.[8][13][14] This technique can help to distinguish between the formation of the carbene insertion product and the diazo isomer, providing a direct measure of the efficiency of the desired photochemical pathway.

-

-

Data Interpretation and Optimization:

-

Compare the results from the different irradiation wavelengths. The optimal wavelength will be the one that shows the most significant decrease in the diazirine peak (from UV-Vis and HPLC) and the highest formation of the desired cross-linked product (if a target molecule is included in the experiment).

-

If significant formation of the diazo isomer is observed (which may be identifiable by HPLC or NMR), you may need to adjust the wavelength to favor carbene formation. Some studies suggest that the diazo isomer can be photolyzed at a shorter wavelength (e.g., ~300 nm), so a dual-wavelength irradiation strategy could be considered if necessary.[7]

-

Beyond Wavelength: A Multi-Parameter Optimization

While the choice of wavelength is critical, it is not the only factor that governs the success of a photo-crosslinking experiment. The following parameters are interconnected and should be considered in concert with the wavelength.

| Parameter | Rationale and Considerations | Typical Starting Range |

| Irradiation Time | The duration of light exposure directly impacts the extent of diazirine consumption. Insufficient time will lead to incomplete activation, while excessive exposure can cause photodamage to biological samples. The optimal time should be determined empirically for each system. | 1-15 minutes[11] |

| Light Intensity | Higher light intensity will lead to faster photoactivation but also increases the risk of sample heating and photodamage. The intensity should be sufficient for efficient activation within a reasonable timeframe without causing adverse effects. | Varies with light source; should be measured and kept consistent. |

| Solvent | The polarity and hydrogen-donating ability of the solvent can influence the stability of the diazirine and the reactivity of the carbene. For example, the efficiency of carbene generation can be higher in non-polar solvents like cyclohexane compared to polar solvents like DMSO.[15] | Cyclohexane, Methanol, Acetonitrile, Aqueous Buffers |

| Temperature | While photoactivation is primarily light-driven, temperature can affect the rates of secondary reactions and the stability of the biological target. Most photo-crosslinking experiments are performed on ice or at room temperature to maintain the integrity of the sample. | 4°C to 25°C |

Navigating Potential Pitfalls: Side Reactions and Troubleshooting

A successful photo-crosslinking experiment requires an awareness of potential side reactions and a strategy to mitigate them.

-

Diazo Isomer Formation: As previously discussed, the formation of the diazo isomer is the most common side reaction.[3][4] Optimizing the wavelength to favor direct carbene formation is the primary strategy to address this.

-

Reaction with Solvent: The highly reactive carbene can be quenched by the solvent, particularly if the solvent is a good hydrogen donor. This will reduce the efficiency of cross-linking to the intended target.

-

Photodamage to Biological Samples: Prolonged exposure to high-intensity UV light can damage proteins and nucleic acids. It is therefore crucial to use the minimum irradiation time and intensity necessary for efficient cross-linking.

Troubleshooting Guide:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Cross-linking Efficiency | - Incomplete photoactivation- Suboptimal wavelength- Carbene quenching by solvent- Low concentration of the probe | - Increase irradiation time or light intensity- Re-determine the optimal wavelength- Use a less reactive solvent- Increase the concentration of the diazirine probe |

| Non-specific Cross-linking | - Excessive irradiation time or intensity- Probe aggregation | - Reduce irradiation time or intensity- Filter the probe solution before use- Include a "no-light" control to assess non-specific binding |

| Degradation of Biological Target | - Photodamage from UV light | - Decrease irradiation time and/or intensity- Use a light source with a narrower emission spectrum centered at the optimal wavelength- Perform irradiation on ice |

Conclusion: A Pathway to Robust and Reliable Results

The photoactivation of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a powerful technique for covalently capturing molecular interactions. However, its successful application hinges on a thorough understanding and careful optimization of the photochemical process. While a wavelength of approximately 350-365 nm serves as an excellent starting point, the optimal wavelength is ultimately a function of the specific experimental context. By following a systematic, empirical approach to determine the ideal irradiation conditions, researchers can unlock the full potential of this versatile photo-crosslinker, paving the way for groundbreaking discoveries in chemical biology and drug development.

References

-

Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society. (2018). [Link]

-

Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. National Institutes of Health. (2018). [Link]

-

Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. (2024). [Link]

-

A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. National Institutes of Health. (2011). [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. National Institutes of Health. (2020). [Link]

-

Overview of diazirine reactivity and utility in chemical biology. ResearchGate. (2024). [Link]

-

Diazirine. Wikipedia. (2023). [Link]

-

Variation in UV/Vis absorption spectra for representative... ResearchGate. (2025). [Link]

-

3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. (2016). [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. (1980). [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed. (1980). [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. (2016). [Link]

-

Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. (2016). [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. National Institutes of Health. (2013). [Link]

-

3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine. ResearchGate. (1980). [Link]

-

diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. (2014). [Link]

-

Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed. (1991). [Link]

Sources

- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, a critical photoaffinity labeling (PAL) reagent. Understanding the factors that influence its stability is crucial for ensuring experimental reproducibility and the success of drug discovery and chemical biology applications.

Introduction to 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a heterocyclic compound featuring a strained three-membered ring containing two nitrogen atoms. This diazirine derivative is particularly valuable in photoaffinity labeling, a technique used to identify and study ligand-receptor interactions.[1] Upon irradiation with UV light, typically around 350-360 nm, the diazirine moiety efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can then form a covalent bond with nearby molecules, allowing for the permanent labeling of binding partners such as proteins.[4]

The inclusion of a trifluoromethyl group enhances the stability of the diazirine and influences the properties of the resulting carbene, making it a preferred choice for many researchers.[5] Specifically, trifluoromethyl-substituted aryl diazirines are more stable than their non-fluorinated counterparts and the corresponding diazo isomers, which can sometimes form as a byproduct, are less reactive, minimizing non-specific labeling.[6]

Factors Influencing Stability

The stability of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is primarily influenced by three main factors: light, temperature, and chemical environment.

Photostability

Diazirines are inherently photosensitive. The energy from UV light is sufficient to break the C-N bonds within the strained three-membered ring, leading to the extrusion of nitrogen gas and the formation of a carbene.[2] While this photoreactivity is essential for its function in PAL experiments, exposure to ambient light during storage and handling can lead to premature decomposition of the reagent. Studies on analogous 3-trifluoromethyl-3-aryldiazirines have shown that even exposure to fluorescent lamps can cause significant degradation over time.[7][8] Therefore, protecting the compound from all light sources is critical.

The general mechanism of photochemical decomposition is illustrated below:

Caption: Photochemical activation of diazirine.

Thermal Stability

In addition to photosensitivity, 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine can also undergo thermal decomposition.[6] While generally more stable than their aliphatic counterparts, heating aryl diazirines can also lead to the formation of carbenes.[2] For a similar compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, it has been noted that it can be heated to 75 °C for at least 30 minutes with little degradation, suggesting a reasonable degree of thermal stability at moderate temperatures.[9] However, for long-term storage, maintaining low temperatures is crucial to minimize any thermal degradation pathways and preserve the compound's integrity.

Chemical Stability

The chemical environment can also impact the stability of diazirines. While 3-phenyl-3-(trifluoromethyl)-3H-diazirine has been reported to be stable in both 1 M HCl and 1 M NaOH solutions in methanol for at least two hours, prolonged exposure to strong acids, bases, or reactive chemicals should be avoided.[9] The compound is generally inert towards mild oxidizing and reducing agents.[9]

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C.[10] | Minimizes thermal decomposition and preserves the compound's integrity over long periods. |

| Light | Store in a dark place, protected from all light sources.[10] Use amber vials or wrap containers in aluminum foil. | Prevents photochemical decomposition, which is the primary degradation pathway. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | Protects against potential reactions with atmospheric components like oxygen and moisture. |

| Container | Use a tightly sealed container.[11] | Prevents contamination and exposure to air and moisture. |

Experimental Protocols for Stability Assessment

To validate the stability of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine under specific laboratory conditions, researchers can perform the following experimental protocols.

Protocol for Assessing Photostability

This protocol uses ¹⁹F NMR spectroscopy to quantify the decomposition of the diazirine upon exposure to ambient light.

Materials:

-

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

-

Deuterated methanol (CD₃OD)

-

NMR tubes

-

Ambient light source (e.g., fluorescent lamps)

Procedure:

-

Prepare a solution of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine in CD₃OD at a known concentration.

-

Transfer the solution to an NMR tube.

-

Acquire an initial ¹⁹F NMR spectrum (t=0). The trifluoromethyl group of the intact diazirine will have a characteristic chemical shift.

-

Expose the NMR tube to an ambient light source at a controlled distance and temperature.

-

Acquire ¹⁹F NMR spectra at regular time intervals (e.g., 24, 48, 72 hours).

-

Integrate the peak corresponding to the intact diazirine and any new peaks that appear due to decomposition products.

-

Calculate the percentage of remaining diazirine at each time point to determine the rate of photodecomposition.

Protocol for Assessing Thermal Stability

This protocol evaluates the stability of the diazirine at elevated temperatures.

Materials:

-

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

-

Suitable solvent (e.g., acetonitrile)

-

Sealed vials

-

Heating block or oven

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine in the chosen solvent.

-

Aliquot the solution into several sealed vials.

-

Place the vials in a heating block or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C).

-

Remove vials at specific time points (e.g., 1, 6, 24, 48 hours).

-

Allow the vials to cool to room temperature.

-

Analyze the samples by HPLC, monitoring the peak area of the parent compound.

-

Compare the peak area at each time point to a control sample kept at -20°C to determine the extent of thermal degradation.

Caption: General workflow for stability testing.

Conclusion

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a powerful tool in chemical biology and drug discovery, but its utility is contingent upon its stability. By understanding and controlling the factors that lead to its degradation—namely light, heat, and chemical exposure—researchers can ensure the integrity of this valuable reagent. Adherence to the recommended storage conditions of -20°C in a dark, inert atmosphere, and the implementation of stability testing protocols when necessary, will contribute to more reliable and reproducible experimental outcomes.

References

-

Dubost, E., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]

-

Dubost, E., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. Available at: [Link]

-

Kumar, A. B., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. Available at: [Link]

-

Kumar, A. B., et al. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. Available at: [Link]

-

Kornii, Y., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. Available at: [Link]

-

Chem-Impex. 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Available at: [Link]

-

Peroni, E., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. Available at: [Link]

-

Peroni, E., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. Available at: [Link]

-

West, A. G., et al. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Nassal, M. (1983). 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. ResearchGate. Available at: [Link]

-

Geurink, P. P., et al. (2013). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health. Available at: [Link]

-

Aso, H. K., et al. (2023). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. Available at: [Link]

Sources

- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 87736-85-4|3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine|BLD Pharm [bldpharm.com]

- 11. aksci.com [aksci.com]

The Reactivity of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine with Amino Acid Side Chains: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Foreword

In the intricate landscape of drug discovery and chemical biology, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture transient and non-covalent interactions, effectively creating a permanent snapshot of a ligand bound to its biological target. Among the arsenal of photoreactive probes, 3-aryl-3-(trifluoromethyl)-3H-diazirines, and specifically 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, have garnered significant attention. Their unique combination of small size, chemical stability in the dark, and efficient generation of highly reactive carbene species upon photoactivation makes them exceptional tools for mapping the topographies of binding sites and identifying unknown protein targets.[1][2][3][4]

This guide provides a comprehensive technical overview of the reactivity of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine. It is designed for researchers, scientists, and drug development professionals who seek to leverage this technology. We will move beyond simple protocols to explore the underlying chemical principles, the causality behind experimental choices, and the nuanced reactivity of the generated carbene with the diverse functional groups presented by amino acid side chains.

The Photochemistry of Trifluoromethyl-Aryl-Diazirines

The utility of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine as a photo-affinity probe is rooted in its clean and efficient photochemistry. The diazirine is a strained three-membered ring containing a nitrogen-nitrogen double bond, which remains inert under typical biological conditions in the absence of light.[5][6]

Upon irradiation with long-wave UV light (typically in the 350–380 nm range), the diazirine undergoes irreversible decomposition.[2][5] This process involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive tolyl(trifluoromethyl)carbene intermediate.[1][5][7][8]

A critical design feature of this photoprobe is the trifluoromethyl (CF₃) group. This strongly electron-withdrawing group serves two primary purposes:

-

It significantly suppresses a common side reaction in diazirine photochemistry: isomerization to a linear diazo compound.[2][3][4] While diazo compounds can also generate carbenes, they can also react as nucleophiles or form carbocations, leading to less specific and more ambiguous labeling patterns.[5]

-

It influences the electronic state of the resulting carbene, favoring the formation of the highly reactive singlet state.[3]

The generated singlet carbene is an electron-deficient species with an extremely short lifetime.[5] Its high reactivity allows it to readily form covalent bonds by inserting into adjacent X-H bonds (where X can be Carbon, Oxygen, Nitrogen, or Sulfur) and other electron-rich functionalities within the binding pocket of a target protein.[1][5][9]

Figure 1: Photochemical activation pathway of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine.

Reactivity Profile with Amino Acid Side Chains

The "promiscuous" reactivity of the photogenerated carbene is the key to its effectiveness. It does not require a specific nucleophile for reaction, allowing it to label a wide variety of amino acid residues that happen to be in its immediate vicinity (estimated labeling radius of ~6-9 Å).[2][10] However, the efficiency of insertion is not uniform across all side chains. Understanding these preferences is crucial for interpreting labeling results.

High-Reactivity Residues: The Heteroatoms

The carbene exhibits a strong preference for insertion into polar, hydrogen-bond donating X-H bonds. These reactions are generally efficient and account for the majority of specific labeling events.

-

Cysteine (S-H): The thiol group of cysteine is a particularly favored target. Studies have shown that the reaction between the carbene and the cysteine side chain can result in the highest labeling yields among all amino acids.[6][11] The S-H bond is readily susceptible to carbene insertion, forming a stable thioether linkage.

-

Serine and Threonine (O-H): The aliphatic hydroxyl groups of serine and threonine are also highly reactive targets.[11] The carbene inserts into the O-H bond to form a stable ether linkage. Given the prevalence of these residues on protein surfaces, they are frequently identified as sites of modification.

-

Lysine and Arginine (N-H): The primary amine of lysine and the guanidinium group of arginine contain multiple N-H bonds available for insertion.[12] These reactions proceed readily. However, a critical caveat exists for N-H insertion products. The initial adduct can be unstable under basic conditions and may undergo elimination of hydrogen fluoride (HF), which can lead to the reversal of the labeling event and hydrolysis back to the parent ketone.[8][13] This potential instability should be considered during sample workup and analysis.

-

Aspartic Acid and Glutamic Acid (O-H): The carboxylic acid side chains of aspartate and glutamate also provide a reactive O-H bond for insertion. Some studies have noted a labeling bias towards acidic residues, though this can be pH-dependent.[1]

Moderate-Reactivity Residues: Aromatic and Aliphatic C-H Bonds

While less favored than X-H insertion, a significant advantage of carbene chemistry is its ability to label residues lacking highly reactive heteroatoms.

-

Tryptophan (N-H): The indole side chain of tryptophan contains an N-H bond that is reactive towards the carbene.

-

Tyrosine (O-H): The phenolic hydroxyl group of tyrosine is a reactive site, similar to serine and threonine.[12]

-